3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide
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Overview
Description
3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with an ethyl(phenyl)amino group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar methods but on a larger scale. Microwave irradiation has been shown to be an efficient method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions or water, which can add to the aromatic ring followed by the loss of a halide anion.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while sulfonation would yield sulfonic acid derivatives.
Scientific Research Applications
3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Sulfonamides are widely used in pharmaceuticals for their antibacterial properties. This compound can be explored for similar applications.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the ethyl(phenyl)amino group may enhance its interaction with biological targets compared to simpler sulfonamides .
Properties
CAS No. |
56919-72-3 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[(N-ethylanilino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-2-17(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(16,18)19/h3-11H,2,12H2,1H3,(H2,16,18,19) |
InChI Key |
HYMLCRJHKVTTBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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